molecular formula C25H26N2O2S B2695861 2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane CAS No. 1334372-94-9

2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane

Cat. No. B2695861
CAS RN: 1334372-94-9
M. Wt: 418.56
InChI Key: KRTVMFOVNHULKI-UHFFFAOYSA-N
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Description

2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane, commonly known as BTS, is a chemical compound that has been widely used in scientific research due to its unique properties. BTS is a spirocyclic compound that contains a diazaspiro moiety, which makes it structurally distinct from other compounds. The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Heterocyclic Chemistry and Biologically Active Compounds

Research in heterocyclic chemistry, particularly focusing on benzodiazepine analogues and their bioisosteric replacements, highlights the potential for discovering new medicines. Compounds synthesized with variations in their heterocyclic rings have been explored for various therapeutic applications, including anticancer and antimicrobial activities. This field remains a significant area of interest due to its potential in addressing diseases with currently no effective treatments and the emergence of drug-resistant pathogens (Földesi, Volk, & Milen, 2018).

Environmental Impact and Ecotoxicity of Benzodiazepines

The environmental occurrence, fate, and transformation of benzodiazepines, due to their extensive prescription and resultant presence in water bodies, have been investigated. These studies aim to understand the persistence and ecological impact of such compounds, with findings indicating the presence of benzodiazepine derivatives in various water sources, including hospital effluents and surface waters. The research underscores the importance of developing effective water treatment processes to mitigate the environmental impact of these substances (Kosjek et al., 2012).

Benzodiazepines and GABA in Depression

Investigations into the role of gamma-aminobutyric acid (GABA) in depression and the antidepressant efficacy of benzodiazepines, such as alprazolam, suggest that augmenting GABA activity can have therapeutic effects. These findings contribute to understanding the neurochemical mechanisms underlying depression and the potential role of benzodiazepine and related compounds in treating depressive disorders (Petty, Trivedi, Fulton, & Rush, 1995).

Supramolecular Chemistry Applications

The study of benzene-1,3,5-tricarboxamides (BTAs) and their self-assembly into one-dimensional nanometer-sized structures demonstrates the utility of heterocyclic compounds in nanotechnology and polymer processing. The ability of these structures to form through hydrogen bonding and their potential in various applications, including biomedical fields, exemplifies the broad utility of heterocyclic chemistry in advancing materials science (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

6-benzhydryl-2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S/c1-20-12-14-23(15-13-20)30(28,29)27-18-25(19-27)16-26(17-25)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTVMFOVNHULKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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